N-[(4-ethoxyphenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
Description
N-[(4-Ethoxyphenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is a synthetic organic compound featuring a partially saturated benzothiophene core (4,5,6,7-tetrahydro-1-benzothiophene) substituted at the 2-position with a carboxamide group. The amide nitrogen is further functionalized with a (4-ethoxyphenyl)methyl moiety. This structure imparts unique physicochemical properties, such as moderate lipophilicity due to the ethoxyphenyl group and hydrogen-bonding capacity via the carboxamide .
Properties
IUPAC Name |
N-[(4-ethoxyphenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S/c1-2-21-15-9-7-13(8-10-15)12-19-18(20)17-11-14-5-3-4-6-16(14)22-17/h7-11H,2-6,12H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGDJLUYOZQFIEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNC(=O)C2=CC3=C(S2)CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-ethoxyphenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the acylation of 4-ethoxybenzylamine with 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
N-[(4-ethoxyphenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromination using bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced benzothiophene derivatives.
Substitution: Brominated benzothiophene derivatives.
Scientific Research Applications
N-[(4-ethoxyphenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders and cancer.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of novel compounds with diverse functionalities.
Material Science: It is explored for its potential use in the fabrication of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of N-[(4-ethoxyphenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may act by modulating the activity of certain enzymes or receptors, thereby influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide derivatives. Key structural variations among analogs include substitutions on the benzothiophene core, modifications to the carboxamide side chain, and alterations to the aromatic or aliphatic substituents. Below is a detailed comparison:
Substituent Variations on the Aromatic Ring
- N-(4-Methoxyphenyl)-2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (): Features a 4-methoxyphenyl group instead of 4-ethoxyphenyl. Additional phenylacetyl amino group at the 3-position may influence binding interactions .
- 2-{[(E)-(4-Phenylmethoxyphenyl)methylidene]amino}-N-cyclohexyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (): Substituted with a 4-phenylmethoxyphenyl group, introducing a bulkier aromatic system. The cyclohexylamide substituent may enhance lipophilicity and membrane permeability .
Modifications to the Amide Side Chain
- N-(2-Hydroxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide (): Replaces the (4-ethoxyphenyl)methyl group with a 2-hydroxyethyl chain.
- N-(2-Methoxyethyl)-2-[(3,4,5-trimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (): Incorporates a trimethoxybenzoyl group, which may enhance π-π stacking interactions in receptor binding .
Physicochemical and Pharmacological Implications
Physicochemical Properties
- Lipophilicity : Ethoxy groups (logP ~1.6) confer higher lipophilicity than methoxy (logP ~1.0), influencing membrane permeability and bioavailability .
- Hydrogen Bonding : Carboxamide groups enable hydrogen bonding, critical for target engagement (e.g., enzyme active sites) .
Pharmacological Potential
- Antimicrobial Activity : Analogs with electron-rich aromatic substituents (e.g., methoxy, methyl) show enhanced activity against bacteria and fungi .
Data Tables
Table 1: Structural and Functional Comparison of Key Analogs
Table 2: Impact of Substituents on Properties
| Substituent | Effect on Lipophilicity | Effect on Solubility | Potential Pharmacological Role |
|---|---|---|---|
| 4-Ethoxyphenylmethyl | High | Moderate | CNS modulation, Antimicrobial |
| 4-Methoxyphenyl | Moderate | High | Antimicrobial |
| 2-Hydroxyethyl | Low | High | Improved bioavailability |
Biological Activity
N-[(4-ethoxyphenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is a compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its pharmacological properties, particularly focusing on its anticancer, anti-inflammatory, and antimicrobial effects.
Chemical Structure and Properties
The compound features a benzothiophene core, which is known for its diverse biological activity. The molecular formula is , with a molecular weight of 299.39 g/mol. The structural characteristics contribute to its interaction with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiophene derivatives. In vitro assays demonstrated that compounds similar to this compound exhibited significant cytotoxicity against several cancer cell lines including A549 (lung cancer), HeLa (cervical cancer), MCF-7 (breast cancer), and Du-145 (prostate cancer). The IC50 values for these compounds ranged from 1.81 to 9.73 μM, indicating moderate to strong activity against these cell lines .
| Cell Line | IC50 Value (μM) |
|---|---|
| A549 | 1.81 - 9.73 |
| HeLa | 1.81 - 9.73 |
| MCF-7 | 1.81 - 9.73 |
| Du-145 | 1.81 - 9.73 |
Anti-inflammatory Effects
Benzothiophene derivatives are also noted for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha. These compounds have shown promise in reducing inflammation in various models, suggesting their potential use in treating inflammatory diseases .
Antimicrobial Activity
In addition to anticancer and anti-inflammatory activities, this compound has been tested for antimicrobial effects against a range of pathogens. Preliminary results indicate that these derivatives possess significant antibacterial and antifungal activities, making them candidates for further development in infectious disease treatment .
The biological activities of this compound are attributed to its ability to interact with specific biological targets:
- Enzymatic Inhibition : Compounds like this compound can inhibit enzymes involved in cancer cell proliferation and inflammation.
- Receptor Modulation : These compounds may also act as modulators of various receptors involved in pain and inflammation pathways.
Case Studies
A notable study investigated the effects of benzothiophene derivatives on tumor growth in vivo using mouse models. The results indicated a significant reduction in tumor size compared to control groups treated with saline or standard chemotherapy agents. This suggests that the compound may enhance the efficacy of existing treatments while potentially reducing side effects associated with conventional therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
